molecular formula C15H14ClNO2 B4912870 4-chloro-N-(2-phenoxyethyl)benzamide

4-chloro-N-(2-phenoxyethyl)benzamide

Cat. No.: B4912870
M. Wt: 275.73 g/mol
InChI Key: WZARYBYCWZWDMO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a benzamide derivative characterized by the presence of a chloro group at the para position of the benzene ring and a phenoxyethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-phenoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-phenoxyethylamine.

    Amidation Reaction: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting 4-chlorobenzoyl chloride is then reacted with 2-phenoxyethylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The phenoxyethyl group can be oxidized to form corresponding phenolic or quinone derivatives. Reduction reactions can also modify the amide group to yield amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 2-phenoxyethylamine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-chloro-N-(2-phenoxyethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties, such as thermal stability and resistance to degradation.

    Industry: Utilized in the development of agrochemicals and specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenoxyethyl moiety contribute to its binding affinity and specificity. The compound can inhibit or activate biological pathways by modulating the activity of its targets, leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-hydroxyethyl)benzamide
  • 4-chloro-N-(2-methoxyethyl)benzamide
  • 4-chloro-N-(2-ethoxyethyl)benzamide

Uniqueness

4-chloro-N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZARYBYCWZWDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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